molecular formula C11H20BF3KNO2 B6260268 potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide CAS No. 2095863-69-5

potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide

Cat. No. B6260268
CAS RN: 2095863-69-5
M. Wt: 305.2
InChI Key:
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Description

Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide, also known as K(TBAC)TFB, is an organoboron compound that has been used in a variety of scientific research applications. It is an organoboron compound, meaning it is composed of a carbon-boron bond, and it is also an aminocyclohexyl compound, meaning it contains an amine group and a cyclohexyl group. K(TBAC)TFB has been used as a catalyst in organic synthesis, as a reagent in organic reactions, and in various other scientific research applications.

Scientific Research Applications

K(TBAC)TFB has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, steroids, and peptides. In addition, K(TBAC)TFB has been used in the synthesis of pharmaceuticals and in the development of new materials.

Mechanism of Action

K(TBAC)TFB is an organoboron compound, meaning it is composed of a carbon-boron bond. This bond is highly reactive and can be used to catalyze a variety of organic reactions. The boron atom of the compound can act as a Lewis acid, meaning it can accept electrons from other molecules, and it can also act as a Lewis base, meaning it can donate electrons to other molecules. This allows K(TBAC)TFB to act as a catalyst in certain organic reactions.
Biochemical and Physiological Effects
K(TBAC)TFB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and has no known adverse effects. As a result, it is considered safe for use in scientific research applications.

Advantages and Limitations for Lab Experiments

K(TBAC)TFB has several advantages for use in lab experiments. It is an effective catalyst for a variety of organic reactions, and it is non-toxic and has no known adverse effects. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. K(TBAC)TFB is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving temperatures higher than 100 degrees Celsius.

Future Directions

K(TBAC)TFB has a variety of potential applications in scientific research. Future research could focus on using K(TBAC)TFB in the synthesis of novel compounds, in the development of new materials, or in the development of new pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of K(TBAC)TFB, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of K(TBAC)TFB as a catalyst for a variety of organic reactions.

Synthesis Methods

K(TBAC)TFB can be synthesized using a variety of methods. The most common method is to synthesize the compound from its starting materials, which include tert-butyl bromide, potassium trifluoroborate, and 3-aminocyclohexanecarboxaldehyde. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete when the product is isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide' involves the reaction of 4-aminocyclohexyltrifluoroborane with tert-butyl chloroformate followed by the addition of potassium tert-butoxide.", "Starting Materials": [ "4-aminocyclohexyltrifluoroborane", "tert-butyl chloroformate", "potassium tert-butoxide" ], "Reaction": [ "Step 1: 4-aminocyclohexyltrifluoroborane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form 4-{[(tert-butoxy)carbonyl]amino}cyclohexyltrifluoroborane.", "Step 2: The resulting product from step 1 is then treated with potassium tert-butoxide to form the final product, potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide." ] }

CAS RN

2095863-69-5

Product Name

potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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